N-[[2-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-hydroxy-2-phenylacetamide
Description
N-[[2-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-hydroxy-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes difluoromethoxy and methoxy groups attached to a phenyl ring, as well as a hydroxy and phenylacetamide moiety.
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4/c1-23-13-8-7-12(14(9-13)24-17(18)19)10-20-16(22)15(21)11-5-3-2-4-6-11/h2-9,15,17,21H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZSQUHOWGXREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C(C2=CC=CC=C2)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-hydroxy-2-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the difluoromethoxy intermediate: This step involves the reaction of a suitable phenol derivative with difluoromethyl ether under basic conditions.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.
Amidation: The final step involves the reaction of the methoxylated intermediate with 2-hydroxy-2-phenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-hydroxy-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[2-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-hydroxy-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting their activity by forming stable complexes.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-hydroxy-2-phenylacetamide: shares structural similarities with other phenylacetamide derivatives, such as:
Uniqueness
- The presence of both difluoromethoxy and methoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
